Cas no 13015-30-0 (1H-Imidazol-5-amine,4-(2H-tetrazol-5-yl)-)

1H-Imidazol-5-amine,4-(2H-tetrazol-5-yl)- is a heterocyclic compound featuring both imidazole and tetrazole functional groups, making it a versatile intermediate in medicinal chemistry and organic synthesis. The imidazole core provides a stable nitrogen-rich scaffold, while the tetrazole moiety enhances binding affinity and metabolic stability, often utilized in drug design for its bioisosteric properties. This compound is particularly valuable in the development of pharmaceuticals targeting enzyme inhibition or receptor modulation due to its ability to participate in hydrogen bonding and coordination chemistry. Its structural features contribute to improved solubility and bioavailability, making it a preferred choice for researchers in bioactive molecule development.
1H-Imidazol-5-amine,4-(2H-tetrazol-5-yl)- structure
13015-30-0 structure
Product name:1H-Imidazol-5-amine,4-(2H-tetrazol-5-yl)-
CAS No:13015-30-0
MF:C4H5N7
MW:151.129398107529
CID:214303
PubChem ID:259119

1H-Imidazol-5-amine,4-(2H-tetrazol-5-yl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazol-5-amine,4-(2H-tetrazol-5-yl)-
    • (5Z)-5-(1,2-dihydrotetrazol-5-ylidene)imidazol-4-amine
    • 5-(1(2)H-tetrazol-5-yl)-1(3)H-imidazol-4-ylamine
    • 5-< 4-Amino-< 5> imidazolyl> -tetrazol
    • AC1NXXWR
    • NSC88702
    • 13015-30-0
    • DTXSID00421054
    • NSC-88702
    • EN300-7715992
    • 4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine
    • Inchi: InChI=1S/C4H5N7/c5-3-2(6-1-7-3)4-8-10-11-9-4/h1H,5H2,(H,6,7)(H,8,9,10,11)
    • InChI Key: LZYMFDUXWVOLEY-UHFFFAOYSA-N
    • SMILES: N1=C(C2=C(N)NC=N2)N=NN1

Computed Properties

  • Exact Mass: 151.06085
  • Monoisotopic Mass: 151.060643
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.5
  • XLogP3: -1

Experimental Properties

  • Density: 2.32
  • Boiling Point: 165.4°Cat760mmHg
  • Flash Point: 53.8°C
  • Refractive Index: 2.183
  • PSA: 99.52

1H-Imidazol-5-amine,4-(2H-tetrazol-5-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR027U9D-2.5g
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine
13015-30-0 95%
2.5g
$1563.00 2025-02-15
Aaron
AR027U9D-10g
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine
13015-30-0 95%
10g
$3400.00 2023-12-16
Aaron
AR027U9D-50mg
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine
13015-30-0 95%
50mg
$179.00 2025-02-15
Aaron
AR027U9D-5g
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine
13015-30-0 95%
5g
$2300.00 2023-12-16
Aaron
AR027U9D-100mg
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine
13015-30-0 95%
100mg
$256.00 2025-02-15
Aaron
AR027U9D-1g
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine
13015-30-0 95%
1g
$811.00 2025-02-15
Aaron
AR027U9D-500mg
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine
13015-30-0 95%
500mg
$636.00 2025-02-15
Aaron
AR027U9D-250mg
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine
13015-30-0 95%
250mg
$355.00 2025-02-15

Additional information on 1H-Imidazol-5-amine,4-(2H-tetrazol-5-yl)-

Comprehensive Overview of 1H-Imidazol-5-amine,4-(2H-tetrazol-5-yl)- (CAS No. 13015-30-0)

The compound 1H-Imidazol-5-amine,4-(2H-tetrazol-5-yl)-, identified by its CAS No. 13015-30-0, is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique structural combination of an imidazole ring and a tetrazole moiety, making it a versatile intermediate in drug discovery and development. Researchers are particularly interested in its potential applications due to its ability to interact with biological targets, such as enzymes and receptors, which are critical in designing novel therapeutics.

In recent years, the demand for imidazole and tetrazole-containing compounds has surged, driven by their prevalence in FDA-approved drugs and their role in treating conditions like hypertension, diabetes, and microbial infections. The 1H-Imidazol-5-amine,4-(2H-tetrazol-5-yl)- structure is often explored for its bioisosteric properties, a hot topic in medicinal chemistry. Bioisosteres are functional groups or molecules with similar physical or chemical properties, which can enhance drug efficacy while minimizing side effects. This aligns with the growing trend of precision medicine and personalized therapeutics, where researchers seek to optimize molecular structures for targeted treatments.

Another area of interest is the compound's potential in green chemistry and sustainable synthesis. With increasing environmental concerns, scientists are focusing on eco-friendly methods to produce heterocyclic compounds like 1H-Imidazol-5-amine,4-(2H-tetrazol-5-yl)-. Techniques such as microwave-assisted synthesis and catalysis are being investigated to reduce waste and energy consumption. This resonates with the global push toward sustainable development goals (SDGs), particularly in the pharmaceutical industry.

The compound's physicochemical properties, such as solubility, stability, and lipophilicity, are also under scrutiny. These factors are crucial for drug formulation and delivery systems, especially in the era of nanotechnology and controlled-release formulations. For instance, its tetrazole group can improve water solubility, a desirable trait for oral medications. Such insights are valuable for addressing common challenges in pharmacokinetics and bioavailability, which are frequently searched topics in academic and industrial research.

Furthermore, 1H-Imidazol-5-amine,4-(2H-tetrazol-5-yl)- has been studied for its potential role in computational chemistry and molecular docking simulations. With the rise of artificial intelligence (AI) in drug discovery, researchers are leveraging machine learning algorithms to predict the compound's interactions with proteins and nucleic acids. This approach accelerates the identification of lead compounds, reducing the time and cost associated with traditional screening methods.

In summary, 1H-Imidazol-5-amine,4-(2H-tetrazol-5-yl)- (CAS No. 13015-30-0) is a multifaceted compound with promising applications in drug development, green chemistry, and computational biology. Its unique structure and properties make it a valuable subject for ongoing research, particularly in the context of precision medicine, sustainable synthesis, and AI-driven drug discovery. As scientific advancements continue, this compound is likely to play a pivotal role in addressing some of the most pressing challenges in modern healthcare and biotechnology.

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